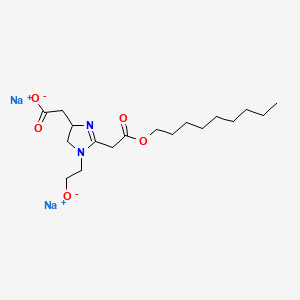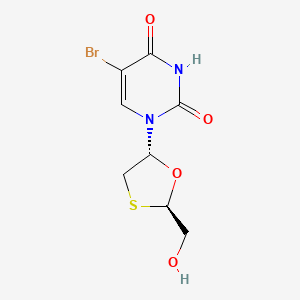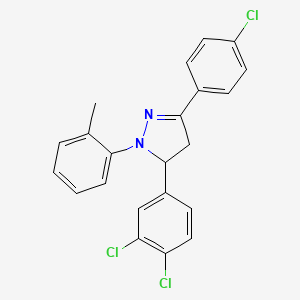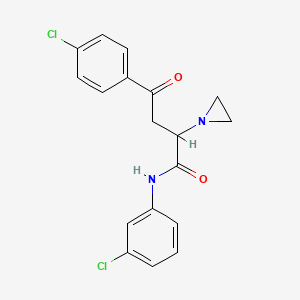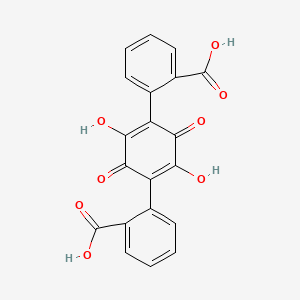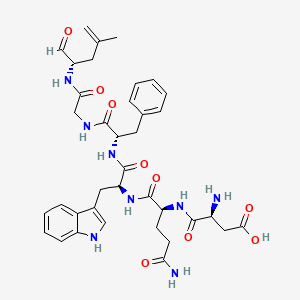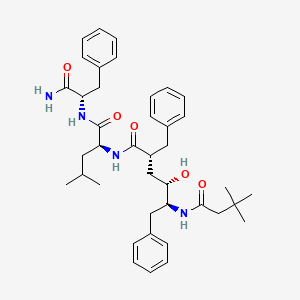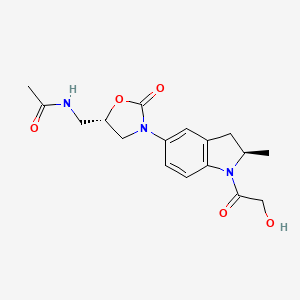
KQ4X9Nxt85
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(((5S)-3-((2R)-1-(2-hydroxyacetyl)-2-methyl-2,3-dihydro-1H-indol-5-yl)-2-oxo-1,3-oxazolidin-5-yl)methyl)acetamide (KQ4X9Nxt85) is a synthetic organic molecule with potential applications in various scientific fields. It is characterized by its complex structure, which includes an indole ring, an oxazolidinone moiety, and a hydroxyacetyl group. This compound has garnered interest due to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(((5S)-3-((2R)-1-(2-hydroxyacetyl)-2-methyl-2,3-dihydro-1H-indol-5-yl)-2-oxo-1,3-oxazolidin-5-yl)methyl)acetamide involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Oxazolidinone Moiety: This step typically involves the reaction of an amino alcohol with a carbonyl compound to form the oxazolidinone ring.
Attachment of the Hydroxyacetyl Group: This can be achieved through a nucleophilic addition reaction where a hydroxyacetyl group is introduced to the indole ring.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyacetyl group, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the oxazolidinone ring or the indole ring, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where different nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyacetyl group can yield a ketone, while reduction of the oxazolidinone ring can produce a secondary amine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(((5S)-3-((2R)-1-(2-hydroxyacetyl)-2-methyl-2,3-dihydro-1H-indol-5-yl)-2-oxo-1,3-oxazolidin-5-yl)methyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features suggest it could interact with enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Preliminary studies may focus on its ability to modulate biological pathways involved in diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in specific industrial applications.
Mecanismo De Acción
The mechanism by which N-(((5S)-3-((2R)-1-(2-hydroxyacetyl)-2-methyl-2,3-dihydro-1H-indol-5-yl)-2-oxo-1,3-oxazolidin-5-yl)methyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(((5S)-3-((2R)-1-(2-hydroxyacetyl)-2-methyl-2,3-dihydro-1H-indol-5-yl)-2-oxo-1,3-oxazolidin-5-yl)methyl)acetamide
- N-(((5S)-3-((2R)-1-(2-hydroxyacetyl)-2-methyl-2,3-dihydro-1H-indol-5-yl)-2-oxo-1,3-oxazolidin-5-yl)methyl)propionamide
- N-(((5S)-3-((2R)-1-(2-hydroxyacetyl)-2-methyl-2,3-dihydro-1H-indol-5-yl)-2-oxo-1,3-oxazolidin-5-yl)methyl)butyramide
Uniqueness
The uniqueness of N-(((5S)-3-((2R)-1-(2-hydroxyacetyl)-2-methyl-2,3-dihydro-1H-indol-5-yl)-2-oxo-1,3-oxazolidin-5-yl)methyl)acetamide lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with biological targets in ways that similar compounds may not, potentially leading to distinct biological activities and applications.
Propiedades
Número CAS |
312305-71-8 |
|---|---|
Fórmula molecular |
C17H21N3O5 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
N-[[(5S)-3-[(2R)-1-(2-hydroxyacetyl)-2-methyl-2,3-dihydroindol-5-yl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C17H21N3O5/c1-10-5-12-6-13(3-4-15(12)20(10)16(23)9-21)19-8-14(25-17(19)24)7-18-11(2)22/h3-4,6,10,14,21H,5,7-9H2,1-2H3,(H,18,22)/t10-,14+/m1/s1 |
Clave InChI |
HDMFLVKMZWDAQK-YGRLFVJLSA-N |
SMILES isomérico |
C[C@@H]1CC2=C(N1C(=O)CO)C=CC(=C2)N3C[C@@H](OC3=O)CNC(=O)C |
SMILES canónico |
CC1CC2=C(N1C(=O)CO)C=CC(=C2)N3CC(OC3=O)CNC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


